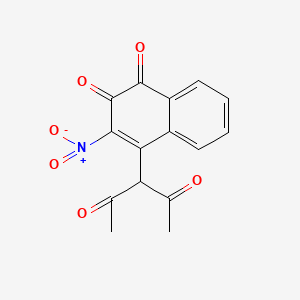

4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione, also known as NBD, is a chemical compound that has been extensively studied for its various applications in scientific research. NBD is a yellow-colored crystalline powder that is soluble in organic solvents like chloroform and ethanol.

作用机制

The mechanism of action of 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione involves the formation of an excited state when it absorbs UV light. The excited state is short-lived and decays through the emission of fluorescence. The fluorescence intensity of 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione is dependent on the local environment, such as pH, polarity, and viscosity. This property has made 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione useful for studying changes in the local environment during biochemical reactions.

Biochemical and Physiological Effects:

4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione has been used to study various biochemical and physiological processes like protein folding, lipid metabolism, and ion transport. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione-labeled proteins have been used to study protein-protein interactions and protein conformational changes. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione-labeled lipids have been used to study lipid metabolism and membrane dynamics. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione-labeled ions have been used to study ion transport across cell membranes.

实验室实验的优点和局限性

The advantages of using 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione in lab experiments include its fluorescent properties, high sensitivity, and versatility. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can be easily incorporated into biomolecules like proteins, lipids, and nucleic acids. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can also be used in a variety of experimental conditions like in vitro and in vivo assays. The limitations of using 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione in lab experiments include its photobleaching and phototoxicity. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can undergo photobleaching, which reduces its fluorescence intensity over time. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can also cause phototoxicity, which can affect the viability of cells and tissues.

未来方向

There are several future directions for using 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione in scientific research. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can be used to study the dynamics of protein-protein interactions in living cells. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can also be used to study the conformational changes of membrane proteins during ion transport. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can be used to study the lipid metabolism of different cell types. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can also be used to study the pharmacokinetics and pharmacodynamics of drugs in vivo.

Conclusion:

In conclusion, 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione, or 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione, is a chemical compound that has been extensively used in scientific research for its fluorescent properties. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione has been used to study various biochemical and physiological processes like protein folding, lipid metabolism, and ion transport. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione has advantages like its fluorescent properties, high sensitivity, and versatility, but also has limitations like photobleaching and phototoxicity. There are several future directions for using 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione in scientific research, and it is a promising compound for studying various biological processes.

合成方法

The synthesis of 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione involves the reaction between 4-nitrophthalic acid and acetylacetone in the presence of a catalyst like sulfuric acid. The reaction is carried out in a solvent like ethanol, and the resulting product is purified through recrystallization. The yield of 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione can be improved by optimizing the reaction conditions like temperature, concentration, and reaction time.

科学研究应用

4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione has been widely used in scientific research for its fluorescent properties. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione is a fluorophore that emits green-yellow fluorescence when excited with UV light. This property has made 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione useful in various applications like microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. 4-(1-acetyl-2-oxopropyl)-3-nitro-1,2-naphthalenedione has also been used as a probe for studying protein-protein interactions, enzyme kinetics, and membrane dynamics.

属性

IUPAC Name |

4-(2,4-dioxopentan-3-yl)-3-nitronaphthalene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-7(17)11(8(2)18)12-9-5-3-4-6-10(9)14(19)15(20)13(12)16(21)22/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUZJUPWBWBPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=C(C(=O)C(=O)C2=CC=CC=C21)[N+](=O)[O-])C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385597 |

Source

|

| Record name | 1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88418-57-9 |

Source

|

| Record name | 1,2-Naphthalenedione, 4-(1-acetyl-2-oxopropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)

![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)

![3-{[3-(ethoxycarbonyl)-6-methoxy-4-quinolinyl]amino}-4-methylbenzoic acid hydrochloride](/img/structure/B5051956.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5051970.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5051973.png)

![1-(3-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051998.png)

![1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5052002.png)

![methyl 4-{[2,2,2-trichloro-1-(formylamino)ethyl]amino}benzoate](/img/structure/B5052011.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B5052025.png)